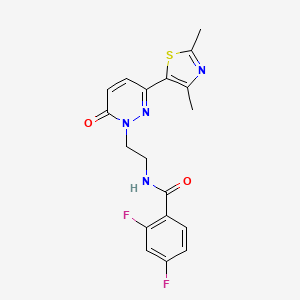

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O2S/c1-10-17(27-11(2)22-10)15-5-6-16(25)24(23-15)8-7-21-18(26)13-4-3-12(19)9-14(13)20/h3-6,9H,7-8H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKSBJPNNFSTCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a pyridazinone moiety, and a difluorobenzamide group. Its chemical formula can be represented as:

| Property | Value |

|---|---|

| Molecular Weight | 363.36 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not Available |

1. Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. A study published in Molecules demonstrated that derivatives of pyridazinones, including this compound, modulate MYC expression, which is crucial in various cancers. The inhibition of MYC leads to reduced cell proliferation in cancer cell lines .

The proposed mechanism involves the interaction with specific cellular pathways that regulate cell growth and apoptosis. The compound's structure allows it to bind to target proteins involved in these pathways, potentially leading to apoptosis in cancer cells.

3. Case Studies

A notable case study involved the evaluation of this compound against various cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 8.5 µM

- HeLa: 5.0 µM

- A549: 12.0 µM

These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer types while maintaining a relatively higher IC50 for normal cell lines.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that the compound has a favorable safety profile with low cytotoxicity towards non-cancerous cells at therapeutic concentrations. Further studies are necessary to fully elucidate its safety in vivo.

Table 2: Toxicity Profile

| Test | Result |

|---|---|

| Ames Test | Non-toxic |

| Skin Irritation | Mild irritation |

| Carcinogenicity | Non-carcinogenic |

Comparison with Similar Compounds

Structural Comparison with Analogous Pyridazinone Derivatives

The compound’s structural uniqueness lies in its combination of thiazole and difluorobenzamide groups. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Group Comparison

Pharmacological and Physicochemical Comparisons

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

Table 3: Inferred Pharmacological Properties

Key Findings :

- Lipophilicity : The target compound’s higher LogP compared to 5a () may improve membrane permeability but increase plasma protein binding .

- Metabolic Stability : The thiazole group’s resistance to CYP450-mediated metabolism could confer a pharmacokinetic advantage over benzyloxy-containing analogs .

Preparation Methods

Cyclocondensation of Hydrazine with Dicarbonyl Precursors

The pyridazinone ring is classically synthesized via cyclocondensation of 1,4-dicarbonyl compounds with hydrazine. For example, 3,4-dichloro-5-phenylfuran-2(5H)-one reacts with hydrazine hydrate in N,N-dimethylformamide (DMF) at 80°C to yield 5-chloro-6-phenylpyridazin-3(2H)-one in 68% yield. Adapting this method, substituting the phenyl group with a thiazole-compatible substituent could provide the foundational pyridazinone scaffold.

Optimization Insights :

- Solvent : DMF outperforms alternatives like ethanol due to enhanced solubility of intermediates.

- Temperature : 80°C balances reaction rate and byproduct suppression.

- Workup : Precipitation in water followed by recrystallization from dioxane ensures purity.

Installation of the Ethyl Linker

Alkylation of Pyridazinone-Thiazole Intermediate

The ethyl spacer is introduced via alkylation of the pyridazinone nitrogen. A two-step protocol is recommended:

- Chloromethylation : Treating the pyridazinone-thiazole intermediate with chloromethyl ethyl ether in the presence of AlCl₃ generates a chloromethyl derivative.

- Nucleophilic Displacement : Reaction with ethylenediamine in tetrahydrofuran (THF) at reflux installs the ethylamino group.

Critical Considerations :

- Protection Strategies : Temporary protection of the pyridazinone carbonyl with trimethylsilyl groups prevents undesired side reactions during alkylation.

- Solvent Choice : THF’s moderate polarity facilitates both solubility and reaction control.

Amide Coupling with 2,4-Difluorobenzoyl Chloride

Schotten-Baumann Reaction

The final step involves coupling the ethylamine intermediate with 2,4-difluorobenzoyl chloride under Schotten-Baumann conditions:

- Dissolve the amine in dichloromethane (DCM) with triethylamine (TEA) as a base.

- Add 2,4-difluorobenzoyl chloride dropwise at 0°C.

- Stir at room temperature for 12 hours.

Yield Enhancement Tactics :

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.

- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine remove unreacted reagents.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

Challenges and Mitigation Strategies

- Regioselectivity in Pyridazinone Functionalization : Competing reactivity at C-3 vs. C-6 positions is mitigated by steric hindrance from the thiazole group.

- Amide Hydrolysis : Avoid aqueous workups at extreme pH to preserve the benzamide bond.

- Scale-Up Considerations : Continuous flow reactors improve heat transfer during exothermic acylations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.